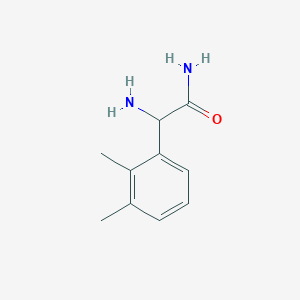

2-Amino-2-(2,3-dimethylphenyl)acetamide

Description

Historical Context and Evolution of Amide Synthesis Methodologies

The synthesis of the amide bond is a cornerstone of organic chemistry, essential for the creation of peptides, proteins, and a vast array of synthetic molecules. researchgate.net Historically, the direct condensation of carboxylic acids and amines to form amides required high temperatures and was often inefficient. researchgate.net Early methods frequently involved the conversion of carboxylic acids into more reactive derivatives such as acid halides or anhydrides, which then readily react with amines. researchgate.netmasterorganicchemistry.com The Schotten-Baumann reaction is a classic example of this approach, utilizing acyl halides. masterorganicchemistry.com

Over the years, the quest for milder and more efficient amide bond formation has driven significant innovation. The development of coupling reagents revolutionized amide synthesis. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate amide formation under mild conditions by activating the carboxylic acid. researchgate.netmasterorganicchemistry.com More recent advancements include the use of uronium salt-based coupling agents like HATU and HBTU. The evolution of these methodologies has been critical for the synthesis of complex and sensitive molecules. masterorganicchemistry.com Furthermore, visible-light-mediated photoredox catalysis has emerged as a modern and sustainable strategy for amide synthesis, offering an alternative to traditional methods that often require stoichiometric activating agents. nih.gov

Fundamental Significance of Amide Functional Groups in Organic Chemistry

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is of paramount importance in both biological and synthetic chemistry. solubilityofthings.com In nature, the amide linkage, known as the peptide bond, is the fundamental connection that joins amino acids to form peptides and proteins, the building blocks of life. solubilityofthings.comorganicchemexplained.com The stability of the amide bond is a key feature, making it resistant to hydrolysis compared to other carbonyl derivatives like esters. solubilityofthings.comorganicchemexplained.com This stability is crucial for maintaining the structural integrity of proteins. solubilityofthings.com

Amides are also prevalent in a wide range of pharmaceuticals, natural products, and polymers. chemistrytalk.orgnih.gov For instance, the synthetic polymer nylon is a polyamide, deriving its strength and durability from the repeating amide linkages in its backbone. chemistrytalk.orgspectroscopyonline.com The ability of amides to participate in hydrogen bonding significantly influences the physical properties of molecules, such as their boiling points and solubility, as well as their interactions with biological targets. solubilityofthings.comchemistrytalk.org The versatility of the amide group in chemical reactions, including hydrolysis, reduction, and rearrangement, further underscores its importance in organic synthesis. solubilityofthings.comchemistrytalk.org

Structural Classifications and Nomenclature of Substituted Arylacetamides

Substituted arylacetamides are a class of amides where an acetamide (B32628) group is attached to an aryl (aromatic) ring, and the nitrogen atom of the acetamide can be further substituted. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The parent structure is considered to be the acetamide. The aryl group attached to the nitrogen is treated as a substituent and is named with the prefix "N-". For example, N-phenylacetamide indicates a phenyl group attached to the nitrogen of an acetamide. If the aryl group itself has substituents, their positions are indicated by numbers on the aromatic ring. qmul.ac.ukmsu.edu For disubstituted benzene (B151609) rings, the terms ortho-, meta-, and para- are also commonly used to denote the 1,2-, 1,3-, and 1,4- positions of the substituents, respectively. msu.eduyoutube.com

Amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''), based on the number of carbon-containing groups attached to the nitrogen atom. chemistrytalk.orgspectroscopyonline.com Therefore, N-substituted arylacetamides are at least secondary amides.

For the specific compound of interest, 2-Amino-2-(2,3-dimethylphenyl)acetamide , the nomenclature indicates:

An acetamide core.

A 2,3-dimethylphenyl group attached to the second carbon of the acetamide.

An amino group also attached to the second carbon of the acetamide.

The nitrogen of the amide is unsubstituted, making it a primary amide.

The following table provides a breakdown of the nomenclature for related structures:

| Compound Name | Parent Chain | Substituents on Nitrogen | Substituents on Acetyl Group |

| N-phenylacetamide | Acetamide | Phenyl | None |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Acetamide | 2,6-dimethylphenyl | Chloro at C-2 |

| 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide | Acetamide | 2,3-dimethylphenyl | Diethylamino at C-2 |

Overview of Research Trends Pertaining to this compound and Related Alpha-Aminoaryl Amides

Alpha-amino amides are recognized as valuable building blocks in organic synthesis and are present in many biologically active compounds. nih.gov Research in this area is diverse, with a significant focus on their application as organocatalysts and as key structural motifs in medicinal chemistry. mdpi.com Simple primary α-amino amides have been shown to be effective organocatalysts in various asymmetric reactions, including aldol (B89426) and Michael reactions. mdpi.com

The α-amino amide moiety has also been explored as a zinc-binding group in the design of enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors, offering an alternative to potentially toxic hydroxamates. mdpi.com Studies have shown that the stereochemistry and substitution pattern of these molecules can have a significant impact on their biological activity. mdpi.com

Furthermore, N-arylacetamides and their derivatives are investigated for a wide range of therapeutic applications. For instance, various N-arylacetamide derivatives have been synthesized and evaluated as inhibitors of enzymes like α-glucosidase and α-amylase for the management of diabetes. mdpi.com The synthesis of novel N-arylacetamides and their evaluation as antimicrobial and anti-tubercular agents is also an active area of research. nih.gov The development of new synthetic methods for N-arylacetamides, including transition-metal-free approaches, continues to be an important research focus.

While specific research on This compound is not extensively documented in readily available literature, its structure as an alpha-aminoaryl amide places it within these broader research trends. Its potential applications could lie in areas such as catalysis, medicinal chemistry, or as an intermediate in the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-3-5-8(7(6)2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLCSWBGAJYUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C(=O)N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 2,3 Dimethylphenyl Acetamide and Its Precursors/analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnections for 2-amino-2-(2,3-dimethylphenyl)acetamide are the amide and the C-N bond at the alpha-carbon.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (Amide bond): This disconnection simplifies the target molecule to 2-amino-2-(2,3-dimethylphenyl)acetic acid and ammonia (B1221849). The formation of an amide from a carboxylic acid is a standard and high-yielding transformation.

Disconnection 2 (Cα-N bond): The alpha-amino acid can be further disconnected to a suitable precursor, such as an alpha-halo or alpha-hydroxy acid, and an amino group source. This step is critical for establishing the stereochemistry at the alpha-carbon.

Disconnection 3 (Cα-C bond): The (2,3-dimethylphenyl)acetic acid can be disconnected to 2,3-dimethylbenzyl halide and a cyanide source (e.g., via the Strecker synthesis) or by disconnecting the acetic acid side chain from the aromatic ring, leading back to a 2,3-dimethylphenyl derivative that can be elaborated.

This analysis reveals that a key intermediate in the synthesis is (2,3-dimethylphenyl)acetic acid.

Synthesis of the (2,3-Dimethylphenyl)acetic Acid Core

The synthesis of the (2,3-dimethylphenyl)acetic acid core is a critical step that establishes the substitution pattern of the final molecule.

Pathways to Substituted Phenylacetic Acid Derivatives

Several general methods exist for the synthesis of substituted phenylacetic acids. One common approach involves the Willgerodt-Kindler reaction of a substituted acetophenone. Another widely used method is the hydrolysis of the corresponding benzyl (B1604629) cyanide. For instance, α,α-dimethylphenylacetic acid can be prepared from α,α-dimethylbenzyl cyanide by hydrolysis in the presence of sodium hydroxide (B78521) and a C4 or C5 alcohol at temperatures above 100°C. quickcompany.in

A versatile method for synthesizing substituted phenylacetic acids is through palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling between an aryl boronic acid and an ester of a haloacetic acid can provide the desired phenylacetic acid derivative. inventivapharma.com

Introduction of Methyl Substituents on the Aromatic Ring

The specific 2,3-dimethyl substitution pattern on the phenyl ring can be achieved through various synthetic routes. One approach is to start with a commercially available 2,3-dimethyl substituted benzene (B151609) derivative, such as 2,3-dimethylaniline (B142581) or 2,3-dimethylbenzaldehyde.

For example, 2,5-dimethylphenylacetic acid has been synthesized by the Friedel-Crafts acylation of p-xylene (B151628) with chloroacetyl chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone, which is then subjected to a series of reactions including rearrangement and hydrolysis to yield the final product. google.com A similar strategy could be adapted starting from o-xylene (B151617) to achieve the 2,3-disubstituted pattern.

Formation of the Alpha-Amino Moiety

The introduction of the amino group at the alpha-position of the (2,3-dimethylphenyl)acetic acid core is a pivotal step. When chirality is a consideration, stereoselective methods are employed.

Stereoselective Amination at the Alpha-Carbon Position

The direct asymmetric α-amination of carboxylic acids is a powerful tool for the synthesis of α-amino acids. Isothiourea catalysts can promote the direct asymmetric α-amination of carboxylic acids with N-aryl-N-aroyldiazenes, yielding N-protected α-amino acid derivatives with high enantioselectivity. rsc.org

Another approach involves the conversion of the carboxylic acid to an enolate, which can then be reacted with an electrophilic nitrogen source. The use of chiral lithium amides as noncovalent stereodirecting agents allows for the direct, highly enantioselective alkylation of arylacetic acids, and this principle can be extended to amination. nih.gov

The Strecker synthesis is a classic method for the synthesis of α-amino acids. It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. Asymmetric variations of the Strecker synthesis, using a chiral amine or catalyst, can provide enantiomerically enriched α-amino acids. oup.comnih.gov

Approaches for Chiral Induction in Alpha-Amino Acid Synthesis

Chiral induction in the synthesis of α-amino acids can be achieved through several strategies. nih.gov One common method is the use of chiral auxiliaries. An achiral enolate derived from a carboxylic acid can be covalently attached to a chiral auxiliary. The auxiliary then directs the approach of the electrophile (in this case, an aminating agent) to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched α-amino acid.

Substrate-controlled asymmetric reactions, where the chirality is induced by a stereocenter already present in the substrate, are also a powerful strategy. nih.gov While not directly applicable to the synthesis of 2-amino-2-(2,3-dimethylphenyl)acetic acid from achiral precursors, this approach is fundamental in natural product synthesis.

Catalytic asymmetric synthesis represents the most efficient approach, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral catalysts can be used in various reactions, including hydrogenations of enamides, alkylations of glycine (B1666218) enolates, and aminations of carboxylic acid derivatives. organic-chemistry.org

Table of Synthetic Approaches for Substituted Phenylacetic Acids

| Method | Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzyl Cyanide | α,α-dimethylbenzyl cyanide | NaOH, C4 or C5 alcohol, >100°C | α,α-dimethylphenylacetic acid | quickcompany.in |

| Suzuki Coupling | Aryl boronic acid, haloacetic acid ester | Palladium catalyst, base | Substituted phenylacetic acid | inventivapharma.com |

| Friedel-Crafts Acylation and Rearrangement | p-xylene, chloroacetyl chloride | AlCl3, then neopentyl glycol, p-toluenesulfonic acid, followed by hydrolysis | 2,5-dimethylphenylacetic acid | google.com |

Table of Compounds Mentioned

Amide Bond Formation: Coupling Strategies

The formation of the amide bond is a cornerstone of organic synthesis and central to the preparation of this compound. Various coupling strategies exist, ranging from the use of highly activated precursors to direct condensation methods.

One of the most established and reliable methods for amide synthesis involves a two-step process: the activation of a carboxylic acid followed by its reaction with an amine. sci-hub.sefishersci.it The most common activated derivatives are acyl chlorides, which are highly electrophilic and react readily with amines. pearson.com

The process begins with the conversion of the corresponding carboxylic acid into an acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this purpose, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. masterorganicchemistry.comchemistrysteps.comlibretexts.org

Reaction Step 1: Acyl Chloride Formation R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Once formed, the acyl chloride is reacted with the amine nucleophile. This acylation, often referred to as the Schotten-Baumann reaction, proceeds rapidly, typically at room temperature in an aprotic solvent. fishersci.it The reaction generates one equivalent of HCl, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion. fishersci.itchemeurope.com A non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine, is commonly used as the acid scavenger. fishersci.itresearchgate.net

Reaction Step 2: N-Acylation R-COCl + R'-NH₂ + Et₃N → R-CONH-R' + Et₃N·HCl

This method is highly efficient but requires careful handling of the moisture-sensitive and corrosive acyl chlorides. researchgate.nettandfonline.com

Directly combining a carboxylic acid and an amine to form an amide is an atom-economical approach, but it is a thermodynamically unfavorable condensation reaction that produces water. fishersci.itacs.org At ambient temperatures, the two components typically form a stable ammonium (B1175870) carboxylate salt. To overcome this, reactions often require high temperatures (over 100 °C) to drive off water, which can be detrimental to complex molecules. bohrium.com

A more practical approach for direct amidation under milder conditions involves the use of dehydrating agents to sequester the water byproduct as it is formed. catalyticamidation.inforesearchgate.net Various reagents can be employed for this purpose:

Strong Dehydrating Agents: Reagents like phosphorus pentoxide (P₂O₅) are powerful but can be harsh. chemistrysteps.comyoutube.com

Carbodiimides: Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, especially in peptide synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Catalytic Methods: Certain catalysts, such as boric acid and its derivatives, can facilitate direct amidation, often in conjunction with azeotropic removal of water using a Dean-Stark apparatus and a suitable solvent like toluene (B28343). acs.orgrsc.org

The primary advantage of these methods is that they are often performed in a single step, avoiding the need to isolate a highly reactive intermediate.

The choice of solvent and the control of reaction parameters are critical for maximizing the yield and purity of the resulting amide. researchgate.net The solvent must be inert to the reactants and reagents and should fully solubilize the starting materials to ensure a homogeneous reaction mixture.

For reactions involving acyl chlorides, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are preferred to avoid reaction with the solvent. fishersci.it In catalytic direct amidation, non-polar solvents like toluene are often chosen to facilitate the azeotropic removal of water, which is essential for driving the reaction equilibrium towards the product. rsc.orgnih.gov

Reaction kinetics are influenced by several factors:

Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessive heat can promote side reactions, such as racemization in chiral compounds or decomposition, thereby reducing the final product's purity. researchgate.net

Concentration: Higher reactant concentrations can lead to faster reaction rates. However, in some cases, particularly with catalytic boronic acid methods, more dilute conditions may be necessary to achieve optimal results. acs.org

Catalyst Loading: In catalyzed reactions, the amount of catalyst can significantly impact the reaction time and efficiency. Optimization is often required to find a balance between reaction speed and cost-effectiveness. researchgate.net

Careful control over these variables is essential for developing a robust and efficient synthetic process.

| Parameter | Influence on Amide Synthesis | Examples / Considerations |

| Solvent | Affects solubility, reaction rate, and mechanism. researchgate.net | Aprotic (DCM, THF): Used for acyl chloride reactions. fishersci.itNon-polar (Toluene): Used for azeotropic water removal. rsc.org |

| Temperature | Controls reaction rate and incidence of side reactions. | Higher temperatures increase rate but can decrease purity. researchgate.net Low-temperature additions may be needed for reactive species. |

| Concentration | Impacts reaction kinetics and equilibrium. | Higher concentrations can speed up bimolecular reactions. Dilute conditions may be needed for some catalytic processes. acs.org |

| Reagent Stoichiometry | Affects conversion and can lead to impurities if not controlled. | Use of excess amine or base (e.g., triethylamine) to drive acylation to completion. chemeurope.com |

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is a crucial step to ensure a high-yielding, pure, and scalable synthesis. This involves the careful selection of catalysts and reagents that are best suited for the specific substrates and desired transformation.

The choice of reagents dictates the reaction pathway and its efficiency. Each reagent has a specific role tailored to a particular synthetic strategy.

Thionyl Chloride (SOCl₂): As previously discussed, this is a premier reagent for activating carboxylic acids. masterorganicchemistry.comchemistrysteps.com Its selection is based on its high reactivity and the convenient removal of its byproducts (SO₂ and HCl), which simplifies purification. sci-hub.selibretexts.org It is the reagent of choice for syntheses proceeding via an acyl chloride intermediate.

Triethylamine (Et₃N): This tertiary amine is a workhorse organic base. chemeurope.com In the context of amide synthesis from acyl chlorides, its primary role is to act as an acid scavenger. umich.edu It neutralizes the HCl generated during the reaction, preventing the formation of unreactive amine hydrochlorides and ensuring the reaction proceeds to completion. Its non-nucleophilic nature is advantageous as it does not compete with the primary or secondary amine in reacting with the acyl chloride. researchgate.net

Bromoacetyl Bromide: This reagent is an example of a specific acylating agent. It is used to introduce a bromoacetyl moiety onto an amine, forming a α-bromo amide. The reaction mechanism is identical to that of other acyl halides, typically requiring a base like triethylamine to neutralize the HBr byproduct. This functionalized amide can then serve as a precursor for further synthetic modifications.

Lithium Hydride (LiH): This reagent is not typically used directly in amide bond formation. It is a strong base and a source of hydride, primarily used as a precursor for synthesizing more complex metal hydrides, such as lithium aluminum hydride (LiAlH₄). quora.comwikipedia.orgdoubtnut.com LiAlH₄ is a powerful reducing agent used to convert amides into amines, which is the reverse of the desired transformation. byjus.comchemicalbook.com Therefore, LiH's role in the synthesis of this compound would be in precursor synthesis rather than the final amide coupling step.

Temperature and Pressure Control in Reaction Scale-Up

The transition of a synthetic process from a laboratory bench to a pilot plant or industrial scale introduces significant challenges, primarily related to mass and heat transfer. For the synthesis of this compound, which likely involves amidation reactions, precise control over temperature and pressure is paramount for ensuring safety, process robustness, and consistent product quality.

Temperature Control: Amidation reactions can be exothermic, and the heat generated must be managed effectively. As the reactor volume increases during scale-up, the surface-area-to-volume ratio decreases, which significantly reduces the efficiency of heat dissipation through the reactor jacket. acs.orgamarequip.com This can lead to the formation of localized hot spots, promoting side reactions and impurity formation, or in a worst-case scenario, a thermal runaway. acs.orgchemtek.co.in

To mitigate these risks, a thorough understanding of the reaction kinetics and thermodynamics is essential. amarequip.com Reaction calorimetry is often employed to determine the heat of reaction and to model the thermal behavior under different process conditions. researchgate.net For a typical amidation, a moderate temperature range (e.g., 70-80°C) may be initially selected to limit the formation of byproducts. acs.orgnih.gov However, some processes may require higher temperatures to achieve a reasonable reaction rate. acs.orgnih.gov A robust temperature control strategy often involves a controlled rate of reagent addition, allowing the cooling system to keep pace with heat generation. amarequip.com It is also considered prudent to maintain a significant safety margin (e.g., 100°C) between the planned operating temperature and the onset temperature for any potential thermal runaway. acs.org

Pressure Control: Pressure management becomes critical, particularly if the reaction generates volatile byproducts or is conducted at temperatures exceeding the boiling point of the solvent. nih.gov For instance, in amidation reactions that release volatile products like methanol, an increase in pressure can be observed in a closed-batch reactor as the reaction progresses. acs.orgnih.gov Controlling the pressure can be a tool to influence the reaction equilibrium. By applying a vacuum or using an inert gas strip, volatile byproducts can be removed, shifting the equilibrium toward product formation and increasing the final conversion. acs.orgnih.gov Conversely, elevated pressure may be necessary to maintain volatile reactants or solvents in the liquid phase when operating at high temperatures. amarequip.com Any industrial reactor must be appropriately rated for the maximum potential pressure and equipped with properly sized pressure relief devices to ensure operational safety. amarequip.com

| Parameter | Scale-Up Challenge | Control Strategy & Rationale | Typical Setpoints/Ranges |

|---|---|---|---|

| Temperature | Reduced heat dissipation due to lower surface-area-to-volume ratio, risk of exothermic runaway. acs.orgchemtek.co.in | - Controlled addition of reagents.

| 70°C - 160°C (Process Dependent) acs.orgnih.gov |

| Pressure | Accumulation of volatile byproducts can affect equilibrium and pose a safety risk. acs.orgnih.gov | - Use of vacuum stripping or inert gas sparging to remove volatile byproducts and drive reaction forward. acs.orgnih.gov | Vacuum to >1 bar (Process Dependent) acs.orgnih.gov |

Purification Techniques for Intermediate and Final Products

A robust purification strategy is crucial for delivering a final product that meets the stringent purity requirements of the pharmaceutical industry. The purification of this compound involves multiple stages, addressing impurities from raw materials, side reactions, and residual reagents.

Purification of Intermediates: The synthesis of the target compound may proceed through intermediates such as N-protected amino acids or α-halo amides. rsc.orggoogle.com For N-protected amino acids, purification often involves an initial extraction from the reaction mixture, followed by crystallization. google.com A common method includes adding a water-soluble organic solvent to the alkaline reaction mixture and then neutralizing it with acid to induce crystallization, which can bypass the need for a separate extraction step. google.com Other intermediates can often be purified by simple filtration and washing with appropriate solvents. google.com

Purification of the Final Product: The final product, being a chiral amino amide, requires specific techniques to ensure both chemical and enantiomeric purity.

Crystallization: This is the most common and scalable method for purifying solid organic compounds in the pharmaceutical industry. cambridge.orgsyrris.com The selection of an appropriate solvent system is critical. The process, which may involve cooling crystallization or anti-solvent crystallization, must be developed to consistently produce the desired crystal form (polymorph) with high yield and purity. cambridge.orgsyrris.com For chiral amines like the target compound, diastereomeric salt crystallization is a powerful resolution technique. This involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized. wikipedia.org The desired enantiomer is then liberated from the purified salt. wikipedia.org

Chromatography: While often used at the laboratory scale, chromatography can be adapted for industrial purification.

Flash Chromatography: Can be used to isolate products, but may not always be economical at a very large scale. iupac.org

Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the definitive analytical method for determining enantiomeric purity (ee%). researchgate.net While preparative chiral HPLC can be used for purification, its scalability can be a challenge.

Aqueous Workup and Extraction: Standard liquid-liquid extraction is a fundamental step to remove water-soluble impurities, such as salts and polar byproducts, from the organic phase containing the product before final purification. scribd.com

| Technique | Stage | Description | Key Considerations |

|---|---|---|---|

| Crystallization (Cooling/Anti-solvent) | Intermediate & Final Product | Purification based on differential solubility in a given solvent system. A highly effective and scalable method for solid compounds. syrris.com | Solvent selection, cooling rate, control of polymorphism, seeding. cambridge.org |

| Diastereomeric Salt Crystallization | Final Product (Chiral Resolution) | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. wikipedia.org | Selection of an efficient and cost-effective resolving agent. |

| Column Chromatography | Intermediate & Final Product | Separation based on differential adsorption of components onto a solid stationary phase. | Scalability, solvent consumption, potential for product loss. |

| Chiral HPLC | Final Product (Analytical/Preparative) | High-resolution separation of enantiomers using a chiral stationary phase. Primarily for analysis of enantiomeric excess. researchgate.net | High cost and complexity for large-scale preparative use. |

| Aqueous Workup / Extraction | Intermediate & Final Product | Removal of water-soluble impurities by partitioning between immiscible aqueous and organic phases. scribd.com | Solvent selection, pH control, prevention of emulsion formation. |

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive search for advanced structural and spectroscopic data for the chemical compound this compound has yielded no specific experimental findings. Detailed analysis through high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy, crucial for elucidating the precise three-dimensional structure and bonding characteristics of the molecule, is not publicly available in the surveyed scientific literature.

Efforts to locate specific data on the ¹H NMR and ¹³C NMR spectra of this compound were unsuccessful. Consequently, the characteristic chemical shifts, spin-spin coupling constants, and integration values for the amide, alpha-amino, methylene, and aromatic protons could not be compiled. Similarly, the definitive chemical shift assignments for the amide carbonyl, quaternary aromatic, and substituted aliphatic carbons remain undetermined. The absence of this fundamental NMR data precludes a detailed discussion of the compound's molecular connectivity and conformational features. Furthermore, no information was found regarding two-dimensional NMR experiments such as COSY, HSQC, or HMBC, which would be instrumental in confirming the structural assignments.

In the realm of vibrational spectroscopy, no specific Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound could be located. As a result, an analysis of the characteristic absorption bands, including the Amide I (C=O stretch), Amide II (N-H bend), and Amide III vibrations, cannot be presented. Additionally, the specific frequencies for the aromatic and aliphatic C-H stretching and bending modes have not been reported.

While general spectroscopic characteristics of related acetamide (B32628) derivatives are documented, the specific influence of the 2,3-dimethylphenyl and the alpha-amino substituents on the spectroscopic properties of the target molecule remains uncharacterized. The lack of empirical data prevents the creation of detailed data tables and a thorough analysis as outlined in the proposed article structure. Further experimental investigation is required to fully characterize the structural and spectroscopic profile of this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino 2 2,3 Dimethylphenyl Acetamide

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS): Fragmentation Pattern Interpretation for Structural Proof

No specific Electron Ionization Mass Spectrometry (EI-MS) data or fragmentation pattern analysis for 2-Amino-2-(2,3-dimethylphenyl)acetamide was found in the reviewed literature. While general fragmentation patterns of amino acids and acetamides involve characteristic losses of ammonia (B1221849), carbon dioxide, and cleavage of the amide bond, a detailed interpretation requires specific experimental data for the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There were no High-Resolution Mass Spectrometry (HRMS) studies specifically determining the exact mass of this compound found in the available literature.

Single Crystal X-ray Diffraction (XRD) Analysis

Determination of Three-Dimensional Molecular Structure and Conformation

No published single crystal X-ray diffraction (XRD) studies for this compound are available. Therefore, the three-dimensional molecular structure and conformation of this specific compound have not been experimentally determined and reported.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Angles

Without single crystal XRD data, a detailed analysis of the intramolecular bond lengths, bond angles, and torsional angles for this compound cannot be provided.

Investigation of Crystal Packing Arrangements and Unit Cell Parameters

Information regarding the crystal packing arrangements and unit cell parameters for this compound is not available as no crystallographic studies have been published.

Elemental Compositional Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with the molecular formula C₁₂H₁₈N₂O, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

The molecular weight of this compound is 206.28 g/mol . The theoretical percentages of C, H, and N are as follows:

Carbon (C): (12 × 12.011 g/mol ) / 206.28 g/mol × 100% = 69.86%

Hydrogen (H): (18 × 1.008 g/mol ) / 206.28 g/mol × 100% = 8.80%

Nitrogen (N): (2 × 14.007 g/mol ) / 206.28 g/mol × 100% = 13.58%

Experimental values obtained from CHN analysis of a pure sample of this compound would be expected to be in close agreement with these theoretical values, typically within a ±0.4% deviation. While no specific experimental data for the title compound was found in the reviewed literature, published data for related acetamide (B32628) derivatives, such as 2-(alkylamino)acetamides, demonstrate the utility of this technique in confirming the successful synthesis and purity of the target molecule researchgate.net.

The following interactive table presents the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 69.86 |

| Hydrogen | H | 8.80 |

| Nitrogen | N | 13.58 |

Computational Chemistry and Theoretical Modeling of 2 Amino 2 2,3 Dimethylphenyl Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational efficiency for studying the electronic structure of molecules. In the theoretical investigation of 2-Amino-2-(2,3-dimethylphenyl)acetamide, DFT would be the method of choice to elucidate its structural and electronic characteristics. This approach is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density.

The first and most critical step in the computational analysis of this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the coordinates of its atoms. This computational procedure systematically alters the bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface, which corresponds to a stable conformer.

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., around the C-C and C-N bonds of the acetamide (B32628) group), a comprehensive conformational analysis is essential. This involves exploring the potential energy surface to identify all low-energy conformers (rotamers). The presence of the bulky 2,3-dimethylphenyl group and the amino and acetamide functionalities suggests that intramolecular interactions, such as hydrogen bonding and steric hindrance, will play a significant role in determining the preferred conformations. The results of such an analysis would reveal the relative energies of different conformers and the energy barriers for their interconversion.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions. A widely used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of the exact Hartree-Fock exchange with DFT exchange and correlation. scbt.comchemsrc.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. For a detailed and accurate description of the electronic structure of this compound, a triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is typically employed. scbt.comchemsrc.com The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the atomic orbitals and are crucial for accurately describing chemical bonding.

The combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometries and electronic properties of a wide range of organic molecules. scbt.com

Once the geometry of this compound is optimized, a variety of electronic properties can be calculated to understand its chemical behavior. The charge distribution within the molecule provides insight into its polarity and potential sites for electrophilic and nucleophilic attack. This is often analyzed using methods like Mulliken population analysis or, more robustly, through Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) analysis.

Illustrative Data Table for Electronic Properties of this compound (Note: The following values are hypothetical and for illustrative purposes only, as specific literature data is unavailable.)

| Property | Calculated Value | Unit |

| Total Energy | [Data not available in literature] | Hartrees |

| Dipole Moment | [Data not available in literature] | Debye |

| Mulliken Atomic Charges | [Data not available in literature] | e |

| Natural Population Analysis (NPA) Charges | [Data not available in literature] | e |

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This gap is also related to the molecule's electronic transitions and can be correlated with its UV-Visible absorption spectrum. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO might be distributed over the carbonyl group of the acetamide.

Illustrative Data Table for Frontier Molecular Orbital Properties of this compound (Note: The following values are hypothetical and for illustrative purposes only, as specific literature data is unavailable.)

| Parameter | Calculated Value | Unit |

| HOMO Energy | [Data not available in literature] | eV |

| LUMO Energy | [Data not available in literature] | eV |

| HOMO-LUMO Energy Gap | [Data not available in literature] | eV |

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into a more intuitive chemical language of lone pairs, bonds, and delocalization effects. NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule.

For this compound, NBO analysis would reveal important insights into charge transfer and hyperconjugative interactions. It quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. Larger E(2) values indicate stronger interactions.

This analysis can identify key intramolecular interactions, such as the delocalization of the nitrogen lone pair of the amide into the antibonding orbital of the carbonyl group (n -> π*), which contributes to the planar character of the amide bond. It can also reveal hyperconjugative interactions between the methyl groups and the phenyl ring, as well as potential intramolecular hydrogen bonding involving the amino and carbonyl groups. These interactions are crucial for understanding the molecule's stability, conformation, and reactivity.

Chemical Reactivity Descriptors

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules. For this compound, chemical reactivity descriptors derived from quantum chemical calculations offer insights into its reactive nature. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks, which is crucial for understanding potential metabolic pathways, designing derivatives, and predicting interaction mechanisms.

Fukui Functions and Local Reactivity Indices (e.g., Nucleophilic and Electrophilic Sites)

Fukui functions (FF) are essential descriptors within the framework of Density Functional Theory (DFT) for characterizing local reactivity. nih.gov They indicate the change in electron density at a specific point in a molecule when the total number of electrons is altered. This allows for the identification of regions that are most susceptible to nucleophilic, electrophilic, or radical attacks. nih.gov

The Fukui functions are typically condensed to atomic sites and are represented as:

fk+ for nucleophilic attack (attack by a species with excess electrons).

fk- for electrophilic attack (attack by a species deficient in electrons).

fk0 for radical attack.

The dual descriptor, Δf(r), which is the difference between fk+ and fk-, provides a clear picture of the reactivity. nih.govresearchgate.net If Δf(r) > 0, the site is favored for a nucleophilic attack, whereas if Δf(r) < 0, it is favored for an electrophilic attack. nih.gov For this compound, the primary reactive sites can be predicted. The nitrogen atoms of the amino group and the oxygen atom of the carbonyl group are expected to be the primary nucleophilic centers, readily donating electron density. Conversely, the carbonyl carbon is the most probable site for nucleophilic attack, making it an electrophilic center.

| Atom/Group | Predicted Reactivity Type | Rationale |

|---|---|---|

| Carbonyl Oxygen (O) | Nucleophilic (site for electrophilic attack) | High electron density due to lone pairs. |

| Amino Nitrogen (N) | Nucleophilic (site for electrophilic attack) | Lone pair of electrons available for donation. |

| Carbonyl Carbon (C=O) | Electrophilic (site for nucleophilic attack) | Electron deficient due to polarization by the adjacent oxygen atom. |

| Aromatic Ring Carbons | Mixed | Can act as nucleophilic sites in electrophilic aromatic substitution reactions. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrostatic Recognition Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its electrostatic interaction sites. nih.gov The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would show:

Negative Potential: Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region acts as a hydrogen-bond acceptor. nih.gov

Positive Potential: Located around the hydrogen atoms of the primary amino group (-NH2) and the amide group (-NH-). These sites are potential hydrogen-bond donors. nih.govnih.gov

Neutral/Near-Neutral Potential: The dimethylphenyl ring and the aliphatic portions of the molecule would exhibit relatively neutral potential (often colored green).

This visualization is critical for understanding how the molecule interacts with biological receptors or other molecules through electrostatic forces and hydrogen bonding.

Solid-State Computational Studies

Computational solid-state chemistry focuses on understanding the structure and properties of crystalline materials. These studies are vital for predicting the most stable crystal form of a pharmaceutical compound, which can significantly impact its physical properties.

Modeling of Crystal Lattices and Prediction of Crystal Structures

Crystal structure prediction (CSP) involves computational methods to generate and rank possible crystal packings based on their lattice energy. The goal is to identify the most thermodynamically stable crystal structure. For a molecule like this compound, CSP would involve exploring various possible arrangements and intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing.

The predicted structures are characterized by their space group and unit cell parameters. While experimental data for the target compound is not available, predictions would likely yield a common space group for organic molecules, such as a monoclinic system. nih.govresearchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~ 5.0 |

| b (Å) | ~ 13.0 |

| c (Å) | ~ 16.0 |

| β (°) | ~ 95.0 |

| Volume (Å3) | ~ 1035 |

| Z (Molecules per unit cell) | 4 |

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts in the Solid State

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The surface is defined by partitioning the crystal's electron density into molecular fragments. The distances from any point on the surface to the nearest nucleus inside the surface (di) and outside the surface (de) are used to generate a two-dimensional "fingerprint plot". crystalexplorer.net

These plots provide a unique fingerprint of the intermolecular interactions, with different types of contacts appearing as distinct features. crystalexplorer.netresearchgate.net The relative area of the surface corresponding to each interaction can be calculated, offering a quantitative summary of the crystal packing. mdpi.com For this compound, due to the presence of multiple hydrogen atoms and heteroatoms, a variety of interactions are expected to stabilize the crystal structure.

The most significant contributions to the crystal packing would likely come from H···H contacts due to the high abundance of hydrogen atoms. nih.govmdpi.com Hydrogen bonds involving the amino and amide groups with the carbonyl oxygen (O···H/N···H contacts) would also be prominent and appear as sharp spikes on the fingerprint plot. nih.gov

| Interaction Type | Predicted Contribution (%) | Characteristic Feature on Fingerprint Plot |

|---|---|---|

| H···H | ~ 45 - 55% | Large, scattered region of high density. nih.gov |

| C···H / H···C | ~ 20 - 25% | A pair of characteristic "wings". nih.gov |

| O···H / H···O | ~ 10 - 15% | Sharp, distinct spikes indicating hydrogen bonds. researchgate.net |

| N···H / H···N | ~ 10 - 15% | Sharp spikes, often shorter than O···H contacts. nih.govnih.gov |

Chemical Reactivity and Transformation Pathways of 2 Amino 2 2,3 Dimethylphenyl Acetamide

Reactions of the Amide Functional Group

The amide functional group in 2-Amino-2-(2,3-dimethylphenyl)acetamide is a versatile site for chemical modifications, including hydrolysis, reduction, and reactions at the amide nitrogen.

Amides are generally the least reactive of the carboxylic acid derivatives. However, under forcing conditions of strong acid or base and heat, they can be hydrolyzed.

Acid-Catalyzed Hydrolysis:

Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the amino group as a neutral amine.

Deprotonation of the carbonyl group to yield the carboxylic acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis of the amide occurs via nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion is generally a poor leaving group. However, the reaction is driven forward by the irreversible deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is then required to obtain the free carboxylic acid. This process is generally irreversible. chemistrysteps.com

Mechanism:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate and ammonia.

| Condition | Reagents | Products | Mechanism Highlights |

| Acidic | H₃O⁺, Heat | 2-Amino-2-(2,3-dimethylphenyl)acetic acid, NH₄⁺ | Protonation of carbonyl oxygen, nucleophilic attack by water, tetrahedral intermediate. |

| Basic | OH⁻, Heat, then H₃O⁺ | 2-Amino-2-(2,3-dimethylphenyl)acetic acid, NH₃ | Nucleophilic attack by hydroxide, tetrahedral intermediate, elimination of amide anion. |

The amide group of this compound can be selectively reduced to the corresponding amine, 1-(2,3-dimethylphenyl)ethane-1,2-diamine. This transformation is typically achieved using powerful reducing agents.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-aluminum species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final diamine product. This method is generally high-yielding. Softer reducing agents like sodium borohydride (B1222165) are typically not strong enough to reduce amides. nih.govgoogle.com

Catalytic hydrogenation can also be employed for the reduction of amides, though it often requires harsh conditions (high pressure and temperature) and specific catalysts. researchgate.net

| Reagent | Conditions | Product | Notes |

| LiAlH₄ | 1. Anhydrous ether or THF2. H₂O or H₃O⁺ workup | 1-(2,3-Dimethylphenyl)ethane-1,2-diamine | Powerful and generally high-yielding. Not selective in the presence of other reducible functional groups. |

| Catalytic Hydrogenation | H₂, High Pressure, High Temperature, Catalyst (e.g., Ru, Rh) | 1-(2,3-Dimethylphenyl)ethane-1,2-diamine | Can be more selective but requires specialized equipment. |

Direct N-alkylation and N-acylation of the amide nitrogen in primary amides like this compound are challenging due to the lower nucleophilicity of the amide nitrogen compared to the alpha-amino group. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the carbonyl group. However, under specific conditions, these transformations can be achieved.

N-Alkylation: N-alkylation of amides can be performed under strongly basic conditions to deprotonate the amide nitrogen, forming an amidate anion, which is a better nucleophile. Subsequent reaction with an alkyl halide can lead to the N-alkylated product. However, O-alkylation to form an imino ether can be a competing reaction. nih.govwikipedia.org

N-Acylation: N-acylation of amides to form imides is also possible but typically requires reactive acylating agents and often harsh conditions. The alpha-amino group would likely need to be protected to achieve selective N-acylation of the amide.

Transformations Involving the Alpha-Amino Group

The primary alpha-amino group in this compound is a key site of reactivity, behaving as a potent nucleophile in various reactions.

The primary amino group possesses a lone pair of electrons on the nitrogen atom, making it a good nucleophile. It readily participates in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. wikipedia.org It can also be acylated by reaction with acyl chlorides or anhydrides to form N-acyl derivatives. researchgate.netbath.ac.uk The nucleophilicity of primary amino groups in amino acids is generally high, though steric hindrance from the adjacent 2,3-dimethylphenyl group might slightly modulate its reactivity. rsc.orgresearchgate.net

| Reaction Type | Electrophile | Product Type |

| Alkylation (SN2) | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl Amide |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones.

Imine Formation: The reaction with aldehydes or ketones, typically under mildly acidic conditions to activate the carbonyl group, results in the formation of an imine (also known as a Schiff base). rsc.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. This reaction is generally reversible and can be driven to completion by removing the water formed. wikipedia.org

Enamine Formation: The formation of an enamine from a primary amine is not a direct or typical reaction. Enamines are generally formed from the reaction of secondary amines with carbonyl compounds that have an alpha-hydrogen. libretexts.org While a primary amine like that in this compound will initially form an imine, subsequent tautomerization to an enamine is possible if there is an abstractable proton alpha to the newly formed C=N bond. However, the imine form is generally more stable for primary amines.

| Carbonyl Compound | Product Type | Key Intermediate |

| Aldehyde (R'CHO) | Imine (Schiff Base) | Carbinolamine |

| Ketone (R'COR'') | Imine (Schiff Base) | Carbinolamine |

Reactions with Electrophiles and Oxidizing Agents

The chemical reactivity of this compound is characterized by the presence of two primary functional groups: a primary amine and an amide. These groups exhibit distinct reactivities towards electrophiles and oxidizing agents.

The primary amino group (-NH2) is nucleophilic due to the lone pair of electrons on the nitrogen atom. byjus.com This makes it susceptible to attack by a variety of electrophiles. Common reactions include alkylation, where the amine reacts with alkyl halides, and acylation, where it reacts with acid chlorides or anhydrides to form a new amide bond. libretexts.orgbritannica.com For instance, the reaction with an acylating agent would lead to the formation of a di-amide derivative. The amino group can also react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org

The amide functional group (-CONH2), in contrast, is generally less reactive towards nucleophilic attack at the carbonyl carbon due to the delocalization of the nitrogen lone pair with the carbonyl group. careers360.com However, it can undergo hydrolysis to the corresponding carboxylic acid and ammonia under acidic or basic conditions, typically requiring heat. libretexts.org

Oxidation of this compound can occur at the primary amino group. The outcome of the oxidation depends on the oxidizing agent used. Milder oxidizing agents can lead to the formation of nitroso or nitro compounds. britannica.comyoutube.com Stronger oxidizing agents can lead to more extensive degradation of the molecule. For example, oxidation with reagents like hydrogen peroxide or peroxy acids can initially form hydroxylamines, which can be further oxidized. youtube.com Enzymatic oxidation, for instance by flavoproteins, can also occur, leading to the formation of an imine that can then be hydrolyzed. nih.gov

| Functional Group | Reagent Type | Potential Reaction | Product Type |

| Primary Amine (-NH2) | Electrophile (e.g., Alkyl Halide) | Alkylation | Secondary or Tertiary Amine |

| Primary Amine (-NH2) | Electrophile (e.g., Acyl Chloride) | Acylation | Di-amide |

| Primary Amine (-NH2) | Electrophile (e.g., Aldehyde/Ketone) | Nucleophilic Addition | Imine (Schiff Base) |

| Primary Amine (-NH2) | Oxidizing Agent (e.g., H2O2) | Oxidation | Hydroxylamine, Nitroso, or Nitro Compound |

| Amide (-CONH2) | Acid/Base with Heat | Hydrolysis | Carboxylic Acid and Ammonia |

Reactivity of the 2,3-Dimethylphenyl Moiety

The 2,3-dimethylphenyl group, also known as the 2,3-xylyl group, is an aromatic ring that can undergo electrophilic aromatic substitution and side-chain modifications. The reactivity of this moiety is influenced by the presence of the two methyl groups and the 2-amino-2-acetamide substituent.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation) and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. chemistrytalk.org The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the ring. lumenlearning.comunizin.org

In the case of this compound, the aromatic ring has three substituents to consider: two methyl groups at positions 2 and 3, and the -CH(NH2)CONH2 group at position 1.

Methyl groups (-CH3): These are activating groups, meaning they increase the rate of EAS compared to benzene. They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

2-Amino-2-acetamide group (-CH(NH2)CONH2): The directing effect of this group is more complex. Under neutral or basic conditions, the amino group (-NH2) is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.com Conversely, the acetamide (B32628) portion is deactivating. Under the strongly acidic conditions often used for nitration and sulfonation, the basic amino group will be protonated to form an ammonium ion (-NH3+). This protonated group is a strong deactivating group and a meta-director because it withdraws electron density from the ring through an inductive effect. stackexchange.com

The regioselectivity of EAS on this compound will therefore be a result of the combined directing effects of these three groups and will be highly dependent on the reaction conditions.

Halogenation (e.g., Bromination, Chlorination): This reaction is typically carried out with a halogen (Br2 or Cl2) and a Lewis acid catalyst. Under these conditions, which are not strongly acidic, the amino group of the side chain is likely to remain unprotonated. The powerful ortho, para-directing effect of the amino group, combined with the directing effects of the two methyl groups, would likely lead to substitution at the positions most activated by all groups, primarily the 4- and 6-positions. Steric hindrance from the bulky side chain and the adjacent methyl group might influence the ratio of the products.

Nitration: This reaction is typically performed with a mixture of nitric acid and sulfuric acid. ulisboa.pt In this strongly acidic medium, the amino group will be protonated to -NH3+. This makes the side chain a strong deactivating, meta-directing group. The two methyl groups remain activating and ortho, para-directing. Therefore, a mixture of products is expected, with substitution occurring at positions meta to the deactivating side chain (positions 3 and 5) and ortho/para to the methyl groups. The primary products would likely be the 5-nitro and potentially the 3-nitro isomers.

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid is carried out under strongly acidic conditions. The amino group will be protonated, making the side chain a deactivating, meta-director. Consequently, the expected major products would be the sulfonic acid derivatives at the 5- and 3-positions.

| Reaction | Conditions | Directing Effect of -CH(NH2)CONH2 | Predicted Major Substitution Positions |

| Halogenation | Neutral/Lewis Acid | ortho, para-directing (activating) | 4, 6 |

| Nitration | Strongly Acidic (H2SO4/HNO3) | meta-directing (deactivating) | 5, 3 |

| Sulfonation | Strongly Acidic (fuming H2SO4) | meta-directing (deactivating) | 5, 3 |

Side-Chain Modifications (e.g., oxidation of methyl groups)

The two methyl groups on the aromatic ring are susceptible to oxidation. The oxidation of alkylbenzenes can yield a variety of products, including alcohols, aldehydes/ketones, and carboxylic acids, depending on the oxidant and reaction conditions. google.com For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl groups to carboxylic acids. icders.orgtandfonline.com

In the case of the 2,3-dimethylphenyl moiety, selective oxidation of one methyl group over the other can be challenging. However, the position of the other substituents can influence the reactivity of the methyl groups. The oxidation of one or both methyl groups would lead to the corresponding carboxylic acid derivatives. It is also possible for the benzylic positions of the methyl groups to undergo free-radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide with light or a radical initiator), which could then be converted to other functional groups. youtube.com

Photochemical and Thermal Degradation Pathways (Chemical Stability)

The stability of this compound can be compromised by exposure to light (photochemical degradation) or high temperatures (thermal degradation).

Photochemical Degradation: Aromatic amides are known to undergo photochemical reactions, often initiated by the absorption of UV light. researchgate.net A common pathway for aromatic amides is the photo-Fries rearrangement, which involves cleavage of the N-C(=O) bond followed by recombination to form amino-ketone products. cdnsciencepub.com Another potential photochemical reaction is the cleavage of the bond between the aromatic ring and the side chain. The presence of the amino group and the dimethylphenyl moiety can influence the specific degradation pathways and products.

Thermal Degradation: At elevated temperatures, amino acids and their derivatives can undergo complex degradation reactions. nih.govbiorxiv.org For this compound, potential thermal degradation pathways include decarboxylation (loss of CO2), deamination (loss of NH3), and cleavage of the amide bond. researchgate.netresearchgate.net The stability of amino acids upon heating can vary depending on their side chains. nih.gov The thermal decomposition of this compound would likely result in a mixture of smaller molecules. Studies on similar compounds suggest that the decomposition process is often endothermic and results in the evolution of volatile products like water and ammonia. nih.gov

| Degradation Type | Stimulus | Potential Pathway | Potential Products |

| Photochemical | UV Light | Photo-Fries Rearrangement | Amino-ketones |

| Photochemical | UV Light | Side-chain cleavage | 2,3-Dimethylaniline (B142581) and other fragments |

| Thermal | High Temperature | Decarboxylation | 1-(2,3-Dimethylphenyl)methanamine |

| Thermal | High Temperature | Deamination | 2-(2,3-Dimethylphenyl)acetamide |

| Thermal | High Temperature | Amide Bond Cleavage | 2-(2,3-Dimethylphenyl)acetic acid and ammonia |

Structure Property Relationships in 2 Amino 2 2,3 Dimethylphenyl Acetamide and Its Derivatives

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of 2-Amino-2-(2,3-dimethylphenyl)acetamide are significantly modulated by the substituents on its aromatic ring and the functional groups on its acetamide (B32628) side chain.

Electronic Effects of Aromatic Ring Substituents (e.g., Methyl Groups)

The two methyl groups on the phenyl ring are critical in defining the electronic character of the molecule. Methyl groups are known to be electron-donating, which influences the reactivity of the aromatic ring. This electron-donating nature arises from two main effects:

Inductive Effect (+I): Alkyl groups, like methyl, are less electronegative than the sp²-hybridized carbon atoms of the aromatic ring. lumenlearning.com They donate electron density through the sigma (σ) bond framework, making the ring more electron-rich. libretexts.org This increased electron density, or nucleophilicity, activates the ring, making it more susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene (B151609). lumenlearning.commasterorganicchemistry.com

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl groups into the pi (π) system of the aromatic ring. This further increases the electron density in the ring, particularly at the ortho and para positions relative to the methyl groups.

Consequently, the 2,3-dimethylphenyl group is considered an activating group in the context of electrophilic aromatic substitution. masterorganicchemistry.com The rate of reactions like nitration or halogenation on the aromatic ring would be expected to be faster than that of benzene. libretexts.org The directing effect of these groups would channel incoming electrophiles to the positions ortho and para to them, although steric factors would also play a significant role in determining the final product distribution.

| Substituent Group | Classification | Electronic Effect | Effect on EAS Rate | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Activating | Electron-Donating (+I, Hyperconjugation) | Increases | Ortho, Para-Directing |

| -OH (Hydroxyl) | Strongly Activating | Electron-Donating (+R > -I) | Strongly Increases | Ortho, Para-Directing |

| -Cl (Chloro) | Deactivating | Electron-Withdrawing (-I > +R) | Decreases | Ortho, Para-Directing |

| -NO₂ (Nitro) | Strongly Deactivating | Electron-Withdrawing (-I, -R) | Strongly Decreases | Meta-Directing |

Steric Hindrance Effects on Amide and Alpha-Amino Reactivity

The substitution pattern on the phenyl ring introduces significant steric constraints. The methyl group at the C2 (ortho) position, in particular, creates a crowded environment around the point of attachment for the amino-acetamide group. This steric hindrance has profound effects on the reactivity of both the alpha-amino and amide functionalities.

Alpha-Amino Group: The proximity of the ortho-methyl group can hinder the approach of reagents to the alpha-amino group. Reactions such as N-alkylation or N-acylation at this position would be slower compared to an analogue without the ortho-substituent. The bulky 2,3-dimethylphenyl group restricts the space available for the transition state to form, thereby increasing the activation energy of the reaction. nih.gov

Amide Group: The amide group's reactivity is also affected. The planarity of the amide bond and its rotational freedom can be influenced by the steric bulk of the adjacent aromatic ring. This can impact intermolecular interactions, such as hydrogen bonding, which are crucial for forming stable crystal lattices and for molecular recognition. nih.gov Furthermore, reactions involving the amide nitrogen or carbonyl oxygen could be sterically hindered.

Conformational Preferences and Their Impact on Molecular Recognition

The three-dimensional shape, or conformation, of this compound is largely dictated by the rotational barriers around its single bonds. The most significant of these is the bond between the aromatic ring and the alpha-carbon of the acetamide moiety.

Due to the steric clash between the ortho-methyl group and the substituents on the alpha-carbon (the amino and carbamoyl (B1232498) groups), free rotation around this bond is restricted. The molecule will adopt specific low-energy conformations, or rotamers. In a related compound, N-(2,3-dimethylphenyl)acetamide, the conformation of the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring. nih.gov A similar preference might be expected for the Cα-N bond in the title compound to minimize steric repulsion.

The conformation of the molecule can be described by key dihedral angles. For instance, in mefenamic acid, which contains a 2,3-dimethylphenylamino group, the conformation is defined by the dihedral angle describing the rotation of the benzene rings relative to each other. mdpi.com For this compound, the crucial dihedral angle would be C(ortho)-C(ipso)-C(alpha)-N(alpha).

These conformational preferences are critical for molecular recognition from a chemical interaction perspective. A specific, rigid conformation presents a well-defined shape and arrangement of hydrogen bond donors (the -NH₂ groups) and acceptors (the C=O oxygen). This pre-organization can lead to more specific and stronger non-covalent interactions (e.g., hydrogen bonding, π-stacking) with other molecules, a fundamental principle in supramolecular chemistry.

Comparative Analysis with Analogues and Homologues of Substituted Acetamides

Comparing this compound with its analogues provides insight into its structure-property relationships.

Positional Isomers: An analogue like 2-Amino-2-(2,6-dimethylphenyl)acetamide would experience even greater steric hindrance due to two ortho-substituents, likely leading to reduced reactivity at the alpha-amino and amide groups. scbt.compharmaffiliates.com Conversely, a 3,4-dimethylphenyl analogue would have significantly less steric hindrance around the side chain, resulting in reactivity more comparable to an unsubstituted phenyl analogue.

Analogues with Different Substituents: Replacing the methyl groups with electron-withdrawing groups, such as chlorine atoms as in N-(2,3-dichlorophenyl)acetamide, would have the opposite electronic effect. nih.gov The aromatic ring would be deactivated towards electrophilic attack, and the acidity of the N-H protons could be affected.

Homologues and Simpler Analogues: The parent compound, N-(2,3-dimethylphenyl)acetamide, lacks the chiral alpha-amino group. nih.gov Its conformational landscape is simpler, and it lacks the basicity and hydrogen-bonding capabilities of the primary amino group. Comparing their crystal packing can reveal the role of the additional amino group in forming hydrogen bond networks. nih.gov Studies on other substituted acetamides show that the nature and position of substituents dictate everything from crystal packing to biological activity. nih.govnih.govacs.org

| Compound | Key Structural Difference | Predicted Effect on Steric Hindrance (at side chain) | Predicted Effect on Ring Reactivity (EAS) |

|---|---|---|---|

| This compound | Reference compound | High | Activated |

| 2-Amino-2-(phenyl)acetamide | No methyl groups | Low | Baseline |

| 2-Amino-2-(2,6-dimethylphenyl)acetamide | Two ortho-methyl groups | Very High | Activated |

| 2-Amino-2-(3,5-dimethylphenyl)acetamide | No ortho-methyl groups | Low | Activated |

| 2-Amino-2-(2,3-dichlorophenyl)acetamide | Ortho- and meta-chloro groups | High | Deactivated |

Stereochemical Influence on Spectroscopic Signatures and Chemical Transformations

The alpha-carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). This chirality is a defining feature that profoundly influences its properties.

Spectroscopic Signatures: While standard NMR and IR spectra of the individual enantiomers are identical, they differ from the racemic mixture in a chiral environment.

NMR Spectroscopy: In the presence of a chiral solvating agent or a chiral shift reagent, the R and S enantiomers become diastereomerically associated, leading to separate, distinguishable signals (diastereotopic splitting) in the NMR spectrum. This is a standard method for determining enantiomeric purity.

Chiroptical Spectroscopy: Enantiomers interact differently with plane-polarized light. Techniques like optical rotation (polarimetry) and circular dichroism (CD) spectroscopy can distinguish between them. The R and S enantiomers will rotate plane-polarized light in equal but opposite directions.

Chemical Transformations: Stereochemistry is paramount in chemical reactions.

Reactions with Chiral Reagents: When reacting with another chiral molecule, the two enantiomers will form diastereomeric transition states. These transition states have different energies, resulting in different reaction rates. This is the basis for kinetic resolution, where one enantiomer reacts faster than the other.

Asymmetric Synthesis: The synthesis of a single enantiomer of this compound requires an asymmetric synthesis strategy. This could involve using a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reaction that forms the stereocenter. nih.govrsc.org The synthesis of chiral non-racemic α-halo amides, which can be precursors to α-amino amides, often starts from natural amino acids to introduce chirality. nih.gov The biological roles of amino acids are strictly dictated by their absolute configuration, with L-amino acids being predominant in ribosomally synthesized proteins. acs.org

The distinct three-dimensional arrangement of each enantiomer means they will interact differently with other chiral entities, a critical factor in fields like medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis and Methodology Development

Role as Chiral Building Blocks or Auxiliaries in Asymmetric Synthesis